N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE

Description

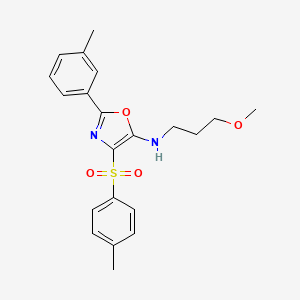

N-(3-Methoxypropyl)-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is a synthetic oxazole derivative characterized by:

- Oxazole core: A five-membered heterocyclic ring containing nitrogen and oxygen.

- Substituents:

- 2-position: 3-Methylphenyl group (toluene derivative).

- 4-position: 4-Methylbenzenesulfonyl group (para-methyl-substituted aromatic sulfonyl).

- 5-position: Amine-linked 3-methoxypropyl chain (alkyl ether).

Properties

IUPAC Name |

N-(3-methoxypropyl)-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-15-8-10-18(11-9-15)28(24,25)21-20(22-12-5-13-26-3)27-19(23-21)17-7-4-6-16(2)14-17/h4,6-11,14,22H,5,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNHGOGCJWBDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the methoxypropyl and methylbenzenesulfonyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

Cyclization reactions: to form the oxazole ring.

Substitution reactions: to introduce the methoxypropyl and methylbenzenesulfonyl groups.

Industrial production methods: may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts.

Chemical Reactions Analysis

N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions: These reactions often require specific reagents such as oxidizing agents, reducing agents, and catalysts, and are conducted under controlled conditions to achieve the desired products.

Scientific Research Applications

N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications, such as in drug development.

Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole Derivatives with Sulfonyl/Aromatic Substituents

Table 1: Structural and Physicochemical Comparison

Key Observations:

- The ethylsulfonyl group in AAZ may confer higher hydrophilicity than the target’s methylbenzenesulfonyl group.

- Aromatic Systems : The target’s 3-methylphenyl group (electron-donating) contrasts with AAZ’s pyridinyl group (electron-withdrawing), which could influence π-π stacking in biological targets.

Spectroscopic and Physical Properties

- NMR Data :

- The target’s 3-methoxypropyl chain would produce distinct δ ~3.3–3.5 ppm (CH₂O) and δ ~1.7 ppm (CH₂CH₂CH₃) signals.

- AAZ’s ethylsulfonyl group may show δ ~1.4 ppm (CH₃CH₂) and δ ~3.1 ppm (SO₂CH₂) .

- Compounds 3s/3t () exhibit δ ~2.24 ppm (CH₃) and δ ~3.75 ppm (OCH₃), comparable to the target’s methyl and methoxy groups .

Biological Activity

N-(3-Methoxypropyl)-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C16H22N2O3S

- Molecular Weight : 318.43 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator of receptor signaling pathways, influencing various physiological processes.

Biological Activity Overview

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.

- Antimicrobial Properties : The sulfonamide group in the compound has been associated with antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, which may be relevant for this compound as well.

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of oxazole compounds could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The specific inhibition profile of this compound remains to be elucidated but suggests potential therapeutic applications in inflammatory diseases.

- Antimicrobial Testing : In vitro assays have shown that compounds with similar sulfonamide groups exhibit significant activity against various bacterial strains. Further testing on this specific compound could reveal its effectiveness against resistant strains.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | COX inhibition | |

| Antimicrobial | Bacterial growth inhibition | |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through nucleophilic substitution reactions involving 4-methylbenzenesulfonyl chloride and 3-methoxypropylamine under basic conditions. This method allows for high yields and purity suitable for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.